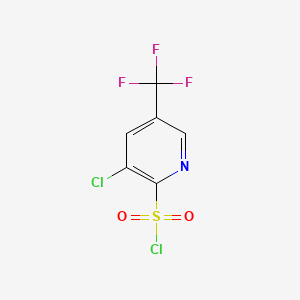
Cloruro de 3-cloro-5-(trifluorometil)piridina-2-sulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Similar compounds are known to participate in transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in the suzuki–miyaura cross-coupling reaction, which is a key step in many synthetic pathways .
Pharmacokinetics
The compound’s physical and chemical properties, such as its boiling point , may influence its bioavailability.
Result of Action
Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also important to note that the compound is classified as an irritant and should be handled with care .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the chlorination and sulfonylation of pyridine derivatives. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride can be achieved through a continuous flow process. This involves the use of a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride. The reaction is catalyzed by chromium oxide-aluminum (CrO-Al) at a temperature of 300°C, resulting in a high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinate or sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfides and Sulfinates: Formed by reduction.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Chloro-5-trifluoromethylpyridine: Produced by the reaction of β-picoline with chlorine and hydrogen fluoride.
3-Trifluoromethylpyridine: Another derivative used in the synthesis of herbicides and insecticides.
Uniqueness
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-4-1-3(6(9,10)11)2-12-5(4)15(8,13)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWBBMVOOKNLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734272 |
Source


|
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-91-4 |
Source


|
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
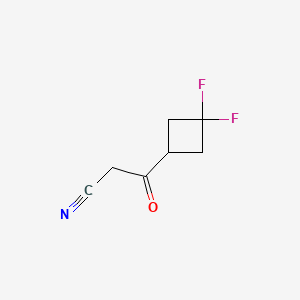
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)


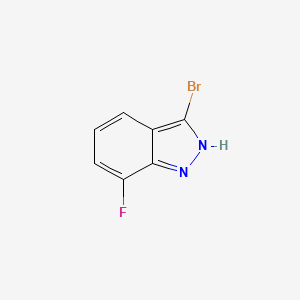
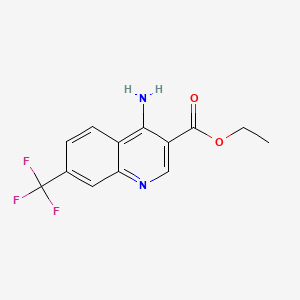
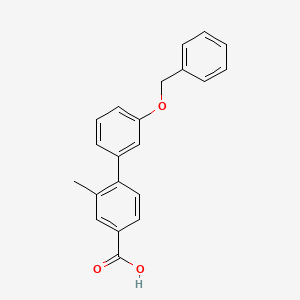
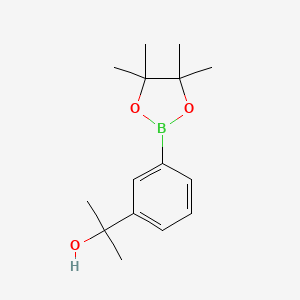
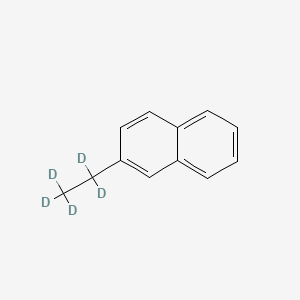

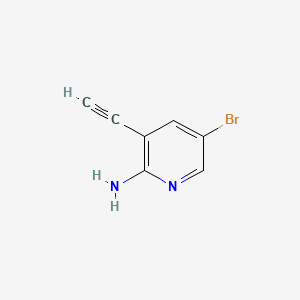
![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)
